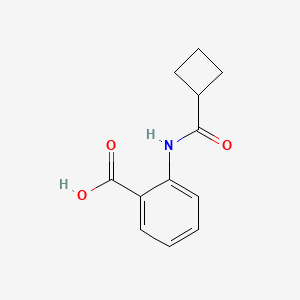

2-Cyclobutaneamidobenzoicacid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-(cyclobutanecarbonylamino)benzoic acid |

InChI |

InChI=1S/C12H13NO3/c14-11(8-4-3-5-8)13-10-7-2-1-6-9(10)12(15)16/h1-2,6-8H,3-5H2,(H,13,14)(H,15,16) |

InChI Key |

NTVQFEHLDRQCCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Cba

Retrosynthetic Analysis of 2-CBA

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, 2-CBA, into available starting materials. The analysis reveals two primary disconnection points corresponding to the key structural features of the molecule: the amide bond and the cyclobutane (B1203170) ring.

Approach 1: Amide Bond Disconnection

The most direct retrosynthetic disconnection is at the amide C-N bond. This simplifies the target molecule into two readily conceptualized precursors: 2-aminobenzoic acid (anthranilic acid) and an activated form of cyclobutanecarboxylic acid, or alternatively, cyclobutylamine (B51885) and an activated form of 2-carboxybenzoic acid. This approach focuses the synthetic challenge on selecting an appropriate amide bond formation strategy.

Forward Synthesis Implication: This pathway involves the coupling of cyclobutanecarboxylic acid and anthranilic acid or their respective derivatives.

Approach 2: Cyclobutane Ring Disconnection

A more fundamental disconnection involves breaking the cyclobutane ring itself. Applying the logic of a [2+2] cycloaddition, the four-membered ring can be retrosynthetically cleaved into two two-carbon alkene units. This approach is foundational for building the cyclobutane core from acyclic precursors.

Forward Synthesis Implication: This strategy requires the synthesis of the cyclobutane moiety as a key step, which is then incorporated into the final molecule via subsequent functionalization and amide coupling.

These two approaches are not mutually exclusive and are often combined in a total synthesis, where the cyclobutane ring is first constructed and then its functionality is used to form the amide bond with the benzoic acid component.

Amide Bond Formation Strategies for 2-CBA Synthesis

The formation of the amide bond between the benzoic acid and cyclobutane moieties is a critical step. Various methods, ranging from classical coupling reactions to modern green alternatives, can be employed.

Direct amide coupling involves the condensation of a carboxylic acid and an amine using a stoichiometric activating reagent, often referred to as a coupling reagent. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and Dicyclohexylcarbodiimide (B1669883) (DCC), and uronium/phosphonium salts like Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU). luxembourg-bio.comcalstate.edu The reaction with carbodiimides proceeds through a highly reactive O-acylisourea intermediate. luxembourg-bio.com While effective, these methods generate stoichiometric byproducts (e.g., ureas) that must be removed from the reaction mixture. luxembourg-bio.comcalstate.edu Metal-based Lewis acids, such as Titanium(IV) chloride (TiCl4), can also mediate the direct condensation of carboxylic acids and amines, often under heated conditions. nih.gov

| Coupling Reagent Class | Examples | Mechanism Highlight | Key Byproduct | Ref. |

|---|---|---|---|---|

| Carbodiimides | EDC, DCC | Forms O-acylisourea intermediate | Water-soluble urea (B33335) (EDC), Insoluble urea (DCC) | luxembourg-bio.com, calstate.edu |

| Uronium/Phosphonium Salts | HBTU, HATU, PyBOP | Forms activated ester in situ | Tetramethylurea, etc. | luxembourg-bio.com, calstate.edu |

| Lewis Acids | TiCl4 | Coordinates to carbonyl oxygen to activate the acid | Metal oxides | nih.gov |

An alternative to direct coupling is a two-step approach where the carboxylic acid is first converted into a more reactive derivative, which is then treated with the amine.

Acyl Halides: The most common method in this class involves converting the carboxylic acid (e.g., cyclobutanecarboxylic acid) to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. luxembourg-bio.comnih.gov The resulting acyl chloride is highly electrophilic and reacts rapidly with the amine (e.g., 2-aminobenzoic acid) to form the amide bond, typically with the release of HCl that is scavenged by a base.

Activated Esters: Carboxylic acids can be converted to activated esters, which are more stable than acyl chlorides but still sufficiently reactive to acylate amines. This is often achieved by using coupling reagents in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.comnih.gov The HOBt ester is formed as a reactive intermediate, which then reacts with the amine. nih.gov This method is particularly useful in peptide synthesis and for substrates where minimizing side reactions like racemization is crucial. luxembourg-bio.com

In line with the principles of green chemistry, significant research has focused on developing more sustainable and atom-economical methods for amide synthesis. ucl.ac.uk These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Catalytic Direct Amidation: Boron-based catalysts, such as simple boric acid, can promote the direct condensation of carboxylic acids and amines by facilitating the removal of water, often under azeotropic reflux conditions. sciepub.comresearchgate.net This avoids the use of stoichiometric coupling reagents and the associated waste. ucl.ac.uk

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to amides. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze amidation in non-aqueous, green solvents. The reactions proceed under mild conditions with high efficiency. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of amidation reactions, often allowing them to be completed in minutes under solvent-free conditions. nih.gov This method reduces reaction times and energy input, contributing to a greener process. nih.gov

Cyclobutane Ring Formation and Functionalization in 2-CBA Synthesis

The construction of the cyclobutane core is a foundational aspect of synthesizing 2-CBA and related molecules. The inherent ring strain of the four-membered ring makes its formation a significant synthetic challenge. baranlab.org

The [2+2] cycloaddition is the most prominent and versatile method for constructing cyclobutane rings. nih.govnih.gov This reaction involves the union of two unsaturated components (e.g., two alkenes) to form a four-membered ring. nih.gov These reactions can be promoted by heat, light (photochemistry), or transition metal catalysts. baranlab.orgnih.gov

Photochemical [2+2] Cycloaddition: This classic method involves the irradiation of an alkene with UV light, which promotes it to an excited triplet state. baranlab.org This excited state can then react with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring. baranlab.orgharvard.edu The reaction is often facilitated by a sensitizer, such as acetone (B3395972) or benzophenone, to help populate the triplet state. baranlab.org

Transition Metal-Catalyzed [2+2] Cycloaddition: Advancements in catalysis have enabled the use of transition metals to mediate [2+2] cycloadditions under milder conditions than thermal or photochemical methods. nih.gov These catalysts can offer improved control over selectivity and functional group compatibility, expanding the scope of the reaction for synthesizing complex molecules. nih.govkib.ac.cn

| [2+2] Cycloaddition Method | Activation | Key Intermediate (Typical) | Characteristics | Ref. |

|---|---|---|---|---|

| Photochemical | UV Light (often with sensitizer) | 1,4-diradical | Classic method, useful for a wide range of alkenes. | baranlab.org, harvard.edu |

| Thermal | Heat | Concerted (allowed for specific orbitals, e.g., ketenes) or stepwise | Generally restricted by orbital symmetry rules for simple alkenes. | harvard.edu |

| Transition Metal-Catalyzed | Metal Catalyst (e.g., Fe, Cu, Rh) | Metallacyclopentane | Milder conditions, potential for high selectivity and enantiocontrol. | nih.gov, kib.ac.cn |

Stereoselective Introduction of Cyclobutane Moiety

Achieving stereocontrol in the synthesis of the cyclobutane ring is crucial for influencing the biological activity of 2-CBA analogs. Several methodologies have been developed for the stereoselective formation of cyclobutane derivatives, which can be adapted for the synthesis of chiral 2-CBA precursors.

One prominent strategy involves the [2+2] photocycloaddition of alkenes. This method allows for the creation of the cyclobutane ring with a degree of stereoselectivity that can be influenced by the choice of reactants and reaction conditions. For instance, visible-light-mediated [2+2] photocycloaddition of amide-linked dienes has been utilized to generate bicyclic lactams, which can serve as precursors to functionalized cyclobutane amino acids. nih.gov The diastereoselectivity of this process can be significant, providing a pathway to specific stereoisomers. nih.gov

Another powerful approach is the Michael addition to cyclobutene (B1205218) derivatives. This method has been successfully employed for the diastereoselective and enantioselective synthesis of substituted cyclobutanes. For example, the sulfa-Michael addition to cyclobutenes, catalyzed by an organic base like DBU, can yield thio-substituted cyclobutane esters and amides with high diastereomeric ratios (>95:5 dr). nih.govnih.gov Furthermore, the use of chiral catalysts, such as cinchona-based squaramides, can facilitate enantioselective additions, achieving high enantiomeric ratios (up to 99.7:0.3 er). nih.govnih.gov These functionalized cyclobutanes can then be further elaborated to introduce the necessary substituents for 2-CBA synthesis.

Ring contraction of more readily available five-membered rings, such as pyrrolidines, presents another avenue for the stereospecific synthesis of multisubstituted cyclobutanes. researchgate.net This method, often mediated by iodonitrene chemistry, proceeds through a radical pathway involving nitrogen extrusion and subsequent C-C bond formation to furnish the cyclobutane core. researchgate.net The stereochemistry of the starting pyrrolidine (B122466) is often transferred to the resulting cyclobutane product. researchgate.net

| Method | Key Features | Stereoselectivity | Potential Precursors for 2-CBA |

| [2+2] Photocycloaddition | Visible-light mediated, formation of bicyclic intermediates | Good diastereoselectivity | Amide-linked dienes |

| Michael Addition | Diastereoselective and enantioselective, use of chiral catalysts | High dr (>95:5) and er (up to 99.7:0.3) | Cyclobutene esters and amides |

| Ring Contraction | Stereospecific, radical-mediated process | Transfer of stereochemistry from starting material | Substituted pyrrolidines |

This table provides a summary of stereoselective methods for introducing the cyclobutane moiety.

Aromatic Ring Functionalization Strategies in 2-CBA Synthesis

Functionalization of the aromatic ring of 2-CBA is essential for modulating its physicochemical properties and biological activity. Both classical and modern synthetic methods can be employed to introduce a variety of substituents onto the benzene (B151609) ring.

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. masterorganicchemistry.comwikipedia.org In the context of 2-CBA, the directing effects of the amino and carboxylic acid groups will influence the position of substitution. The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The interplay of these two groups will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org

Nucleophilic Aromatic Substitution (SNA r) offers a complementary approach for introducing substituents, particularly on aromatic rings bearing electron-withdrawing groups. nih.govmasterorganicchemistry.com While the benzene ring of 2-CBA is not inherently electron-deficient, the introduction of strongly electron-withdrawing groups via EAS can render it susceptible to nucleophilic attack. This allows for the displacement of a leaving group, such as a halide, by a variety of nucleophiles. youtube.com

Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed cross-coupling reactions , which provide powerful tools for the selective functionalization of aromatic C-H bonds. researchgate.netfao.org These methods offer significant advantages in terms of efficiency and functional group tolerance.

Palladium-catalyzed C-H functionalization has emerged as a particularly versatile strategy. nih.gov For benzoic acid derivatives, directing groups can be employed to achieve site-selective C-H activation. researchgate.net For instance, a nitrile-based sulfonamide template has been successfully used for the meta-C-H olefination of benzoic acid derivatives. nih.gov Such strategies could be adapted to functionalize the aromatic ring of 2-CBA at positions that are not readily accessible through classical EAS reactions.

Furthermore, palladium-catalyzed cross-coupling reactions of pre-functionalized anthranilic acid derivatives (e.g., halogenated derivatives) with a wide range of coupling partners, such as boronic acids (Suzuki-Miyaura coupling), can be employed to introduce diverse substituents onto the aromatic ring. nih.govresearchgate.net

| Reaction Type | Catalyst/Reagent | Key Features | Potential Application for 2-CBA |

| Electrophilic Aromatic Substitution | Various electrophiles | Regioselectivity governed by existing substituents | Introduction of nitro, halogen, and alkyl groups |

| Nucleophilic Aromatic Substitution | Nucleophiles | Requires electron-withdrawing groups | Functionalization of pre-activated 2-CBA derivatives |

| Pd-catalyzed C-H Functionalization | Pd(II) catalysts | Site-selective functionalization using directing groups | Meta-functionalization of the benzoic acid ring |

| Suzuki-Miyaura Coupling | Pd catalysts | Forms C-C bonds with boronic acids | Introduction of aryl or alkyl groups at specific positions |

This table summarizes key aromatic ring functionalization strategies applicable to 2-CBA synthesis.

Multicomponent Reactions Leading to 2-CBA Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

In the context of 2-CBA synthesis, MCRs can be envisioned to construct the core structure or closely related heterocyclic scaffolds in a convergent manner. A prominent example is the synthesis of quinazolinones from 2-aminobenzoic acid (anthranilic acid), which shares a common starting material with 2-CBA. benthamdirect.comresearchgate.net For instance, a one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones can be achieved from o-aminobenzoic acid and DMF derivatives using imidazole (B134444) hydrochloride as a promoter. benthamdirect.com

While direct multicomponent syntheses of 2-CBA are not extensively reported, the principles of MCRs can be applied to generate key intermediates. For example, an Ugi four-component reaction (Ugi-4CR) can be employed to rapidly assemble complex amide structures. nih.gov A hypothetical Ugi reaction involving a cyclobutane-containing isocyanide, a benzoic acid derivative, an amine, and an aldehyde could potentially lead to a precursor of 2-CBA. The development of novel MCRs specifically designed for the synthesis of 2-CBA and its analogs remains an active area of research.

Iii. Chemical Reactivity and Transformations of 2 Cba

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification: The carboxylic acid group of 2-CBA can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.

Reaction Conditions: Typically, the reaction is carried out by heating 2-CBA with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

Kinetic Data for Analogous Systems: While specific kinetic data for the esterification of 2-CBA is not readily available, studies on the esterification of benzoic acid with butanol have shown activation energies for the forward and reverse reactions to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua Kinetic studies on the esterification of acetic acid with n-octanol also provide insights into the reaction dynamics. asianpubs.org

| Reactant Alcohol | Catalyst | Typical Conditions | Product |

| Methanol | H₂SO₄ | Reflux | Methyl 2-cyclobutaneamidobenzoate |

| Ethanol | TsOH | Reflux, water removal | Ethyl 2-cyclobutaneamidobenzoate |

| Propanol | H₂SO₄ | Reflux | Propyl 2-cyclobutaneamidobenzoate |

Amidation: The carboxylic acid can also be converted to a new amide by reaction with an amine. This direct amidation typically requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or by using a coupling agent, before reaction with an amine.

Direct Amidation: Heating 2-CBA with an amine at high temperatures can lead to the formation of a new amide bond with the elimination of water.

Via Acyl Chloride: Treatment of 2-CBA with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. This highly reactive intermediate readily reacts with a wide range of primary and secondary amines to form the desired amide under milder conditions.

Reduction: The carboxylic acid group of 2-CBA can be reduced to a primary alcohol. This transformation requires strong reducing agents.

Common Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to alcohols. Borane (BH₃) complexes, such as BH₃·THF, are also effective and can sometimes offer better selectivity in the presence of other reducible functional groups. acsgcipr.org More recent methods utilize reagents like ammonia-borane with a titanium catalyst for a safer reduction process. nih.gov

| Reducing Agent | Solvent | Product |

| LiAlH₄ | Diethyl ether or THF | (2-(Cyclobutaneamido)phenyl)methanol |

| BH₃·THF | THF | (2-(Cyclobutaneamido)phenyl)methanol |

| NH₃BH₃ / TiCl₄ | Diethyl ether | (2-(Cyclobutaneamido)phenyl)methanol |

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. For most aromatic carboxylic acids, this is a difficult reaction requiring high temperatures and often a catalyst. The presence of the amide group at the ortho position can influence the conditions required for decarboxylation. Studies on the decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solutions have provided insights into the reaction mechanisms. researchgate.net While direct decarboxylation of 2-CBA is not a facile process, it might be achieved under forcing conditions, potentially catalyzed by copper salts.

Reactivity of the Amide Linkage

The amide bond is generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can undergo cleavage and modification under specific conditions.

The amide bond in 2-CBA is expected to be relatively stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, it can be cleaved to yield 2-aminobenzoic acid and cyclobutanecarboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and the amine.

While specific hydrolytic stability data for 2-CBA is not available, studies on the hydrolysis of related N-acyl phthalimides provide a basis for understanding the kinetics and mechanisms of such transformations. nih.gov

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. It is generally a challenging transformation due to the stability of the amide bond but can be achieved, often with the use of catalysts or under forcing conditions. wikipedia.orgorganic-chemistry.org Recent developments have explored metal-free and catalyzed approaches for the transamidation of various amides. researchgate.netnih.gov

N-Alkylation: As a secondary amide, the nitrogen atom in 2-CBA possesses a hydrogen atom that can be replaced by an alkyl group. This N-alkylation typically requires a strong base to deprotonate the amide nitrogen, forming an amidate anion, which then acts as a nucleophile to attack an alkyl halide. nih.gov Cobalt-catalyzed N-alkylation of benzamides with alcohols has also been reported as an efficient method. nih.gov

Reactivity of the Aromatic Ring

The benzene (B151609) ring of 2-CBA is substituted with two groups: a carboxylic acid group (-COOH) and a cyclobutaneamido group (-NHCO-cyclobutyl). These substituents influence the reactivity of the ring towards electrophilic aromatic substitution and determine the position of incoming electrophiles.

Directing Effects of Substituents:

The carboxylic acid group is an electron-withdrawing group and acts as a meta-director. quora.com

The amido group (-NHCOR) is an electron-donating group through resonance and is an ortho, para-director. savemyexams.comlibretexts.org

Regioselectivity: In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions that are activated by the amido group and not strongly deactivated by the carboxylic acid group. The amido group directs ortho and para to itself. The positions ortho to the amido group are at C3 and C5, and the position para is at C5. The carboxylic acid group at C2 directs meta to itself, which would be at C4 and C6. Given that the amido group is a stronger activator, substitution is most likely to occur at the positions most activated by it, which are ortho and para to the amido group. Therefore, the primary products would be expected at the C5 position (para to the amido group and meta to the carboxylic acid) and to a lesser extent at the C3 position (ortho to the amido group).

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-cyclobutaneamidobenzoic acid |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-cyclobutaneamidobenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfo-2-cyclobutaneamidobenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-cyclobutaneamidobenzoic acid |

It is important to note that Friedel-Crafts reactions can be complex due to the presence of the deactivating carboxylic acid group and potential coordination of the Lewis acid catalyst with the amide and carboxyl groups.

Reactivity of the Cyclobutane (B1203170) Ring

The four-membered cyclobutane ring is characterized by significant ring strain, which is a driving force for many of its characteristic reactions.

The inherent strain of the cyclobutane ring makes it susceptible to reactions that lead to more stable, less strained systems.

Ring-Opening: Under acidic or thermal conditions, the cyclobutane ring can undergo cleavage. For instance, acid-catalyzed hydrolysis of the amide bond would yield cyclobutylamine (B51885) and 2-aminobenzoic acid. The cyclobutylamine itself can be prone to ring-opening reactions under certain conditions, especially if a carbocation is formed adjacent to the ring.

Ring-Expansion: A common reaction for cyclobutyl derivatives, particularly those involving carbocation intermediates, is ring expansion to a more stable cyclopentyl system. stackexchange.comyoutube.com This rearrangement is driven by the release of angle strain. For a derivative of 2-CBA, if a reactive intermediate like a carbocation were generated on a carbon atom attached to the cyclobutane ring, a 1,2-alkyl shift from the ring could initiate expansion to a five-membered ring.

Modern synthetic methods allow for the direct functionalization of the C(sp³)–H bonds of the cyclobutane ring, a previously challenging transformation. The amide group in 2-CBA derivatives can serve as an effective directing group for palladium-catalyzed C–H activation on the cyclobutane ring itself. This strategy enables the introduction of aryl and vinyl groups at the β- and γ-positions of the cyclobutane.

Research has demonstrated that using specific ligands and auxiliaries can control the site of functionalization. For example, an 8-aminoquinoline (B160924) auxiliary attached to the cyclobutane carboxamide can facilitate highly diastereoselective bis-arylation at the β-methylene positions, leading to trisubstituted cyclobutane scaffolds with three contiguous stereocenters.

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Position Functionalized | Typical Yield |

|---|---|---|---|---|

| Arylation | Aryl Iodide (Ar-I) | Pd(OAc)₂ / 8-Aminoquinoline Auxiliary | β,β'-(bis-arylation) | High (e.g., 97%) |

| Arylation | Arylboronic Acid Pinacol Ester (Ar-Bpin) | Pd(OAc)₂ / MPAO Ligand | β | Moderate to High |

| Vinylation | Vinyl Siloxane | Pd(OAc)₂ / MPAO Ligand | β | Moderate |

Stereoselective Transformations of 2-CBA and its Derivatives

Controlling stereochemistry is crucial in the synthesis of complex molecules. For derivatives of 2-CBA, stereoselective reactions can be performed on both the cyclobutane ring and as part of the functionalization process.

The directed C–H functionalization of the cyclobutane ring can be rendered highly stereoselective.

Enantioselective C-H Activation: By using chiral ligands, such as mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands, the palladium-catalyzed arylation and vinylation of the cyclobutane ring can be made enantioselective. rsc.org This allows for the creation of chiral cyclobutane structures from achiral starting materials. rsc.org

Diastereoselective C-H Activation: As mentioned previously, auxiliary-directed C–H activation can be highly diastereoselective. The bis-arylation of N-(quinolin-8-yl)cyclobutanecarboxamide, for instance, proceeds with high diastereoselectivity to yield products with an all-cis stereochemistry on the cyclobutane ring.

These stereoselective methods are powerful tools for generating complex, three-dimensional structures with multiple stereocenters, which is of significant interest in medicinal chemistry and materials science. The ability to sequentially perform different C-H functionalization reactions further enhances the capacity to build molecular diversity from a simple cyclobutane core. rsc.org

Iv. Advanced Spectroscopic and Analytical Investigations of 2 Cba

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2-CBA, both ¹H and ¹³C NMR would provide crucial information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the aromatic ring, the cyclobutane (B1203170) ring, the amide N-H, and the carboxylic acid O-H. The aromatic protons would typically appear in the range of 7-8.5 ppm. The protons on the cyclobutane ring would likely show complex splitting patterns due to coupling with each other, with chemical shifts generally falling between 1.5 and 2.5 ppm. The amide proton (N-H) would present as a broad singlet, its chemical shift being sensitive to solvent and concentration, while the carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at a downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for the carbonyl carbons of the amide and carboxylic acid (typically 160-180 ppm), the aromatic carbons (110-150 ppm), and the carbons of the cyclobutane ring (15-40 ppm).

While one-dimensional NMR provides information on the chemical environments of nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity and spatial relationships between atoms in a molecule like 2-CBA. nih.govlibretexts.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For 2-CBA, COSY would be instrumental in:

Confirming the substitution pattern of the aromatic ring by showing correlations between adjacent aromatic protons.

Mapping the connectivity of the protons within the cyclobutane ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It is a powerful tool for unambiguously assigning the carbon signals based on their attached, and often more easily assigned, protons. For 2-CBA, every protonated carbon would show a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. nih.gov HMBC is critical for piecing together the molecular skeleton. In the case of 2-CBA, key HMBC correlations would be expected between:

The amide N-H proton and the amide carbonyl carbon, the cyclobutane C1 carbon, and the aromatic C2 carbon.

Protons of the cyclobutane ring and the amide carbonyl carbon.

Aromatic protons and their neighboring aromatic carbons, as well as the carboxylic acid carbonyl carbon and the amide-bearing aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation of the molecule in solution. For 2-CBA, NOESY could reveal spatial proximities between:

The amide N-H proton and specific protons on both the aromatic and cyclobutane rings, providing insight into the orientation of the cyclobutaneamido substituent relative to the benzoic acid moiety.

Protons across the cyclobutane ring, which can help define its pucker and conformation.

Table 1: Expected 2D NMR Correlations for 2-Cyclobutaneamidobenzoic acid

| Technique | Correlated Nuclei | Expected Key Information for 2-CBA |

|---|---|---|

| COSY | ¹H – ¹H | Connectivity of aromatic protons; Connectivity of cyclobutane protons. |

| HSQC | ¹H – ¹³C (1-bond) | Direct assignment of protonated carbon signals. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Connectivity between the benzoic acid, amide, and cyclobutane fragments. |

| NOESY | ¹H – ¹H (through space) | Conformational analysis, orientation of the amide side chain. |

Solid-state NMR (ssNMR) provides atomic-level information about the structure and dynamics of materials in their solid form. acs.orgresearchgate.net This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—and for analyzing supramolecular arrangements, such as hydrogen bonding networks. acs.orgnih.gov

For 2-CBA, ssNMR could be used to:

Identify and characterize different polymorphs. Different crystal packing arrangements would result in distinct ¹³C and ¹⁵N chemical shifts, allowing for the unambiguous identification of different solid forms. uwindsor.ca

Probe hydrogen bonding. Carboxylic acids commonly form hydrogen-bonded dimers in the solid state. acs.orgresearchgate.net ssNMR can confirm the presence of such dimers and provide information on the proton dynamics within the hydrogen bonds. The amide group can also participate in extensive hydrogen bonding.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Interaction Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. bohrium.com

For 2-CBA, the key functional groups would give rise to characteristic vibrational bands:

Carboxylic Acid: A very broad O-H stretching band would be expected in the IR spectrum, typically from 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers. The C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. iitm.ac.in

Amide: The N-H stretching vibration would be observed in the IR spectrum around 3300 cm⁻¹. The amide C=O stretching vibration (Amide I band) typically appears between 1630 and 1680 cm⁻¹. libretexts.org The N-H bending vibration coupled with C-N stretching (Amide II band) is found around 1510-1570 cm⁻¹.

Aromatic Ring: C-H stretching vibrations would be seen above 3000 cm⁻¹, while C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Cyclobutane Ring: C-H stretching vibrations would be observed just below 3000 cm⁻¹.

The positions and breadths of the O-H and N-H stretching bands would be highly sensitive to the hydrogen-bonding environment in the solid state, making vibrational spectroscopy a powerful tool for analyzing crystal packing and identifying polymorphs.

Table 2: Expected Characteristic Vibrational Frequencies for 2-CBA

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amide | N-H stretch | ~3300 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Amide | N-H bend (Amide II) | 1510 - 1570 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. nist.gov For 2-CBA (expected molecular weight of 205.22 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI) conditions, the 2-CBA molecule would be expected to fragment in predictable ways. scispace.com Key fragmentation pathways for N-acylated anthranilic acid derivatives often involve interactions between the ortho-substituted groups. nist.govresearchgate.netresearchgate.net Expected fragmentation for 2-CBA could include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of the cyclobutyl group.

Cleavage of the amide bond, leading to fragments corresponding to the benzoyl moiety and the cyclobutylamine (B51885) moiety.

A characteristic fragmentation for ortho-substituted benzoic acids is the loss of the side chain with a hydrogen transfer, or cyclization reactions involving both substituents. For instance, loss of cyclobutene (B1205218) could occur via a McLafferty-type rearrangement involving the carboxylic acid proton.

Isotopic labeling studies, for example, by replacing the acidic proton with deuterium (B1214612) (D₂O exchange), would help confirm the fragmentation mechanisms by showing a corresponding mass shift in the fragments containing that proton.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov This technique would provide precise information on bond lengths, bond angles, and torsional angles of the 2-CBA molecule. iucr.orgresearchgate.net

A crystal structure of 2-CBA would unequivocally establish:

The conformation of the cyclobutane ring (whether it is planar or puckered).

The relative orientation of the cyclobutaneamido substituent with respect to the plane of the benzoic acid.

The detailed intermolecular interactions, particularly the hydrogen-bonding network. It would confirm whether the carboxylic acid groups form the common R²₂(8) dimeric motif and how the amide N-H group participates in hydrogen bonding. iucr.org

Analysis of different crystal forms (polymorphs) would reveal how the molecule adapts its conformation and packing in response to different crystallization conditions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is used to study chiral molecules. unipd.itcas.cz The 2-CBA molecule itself is achiral. However, if a chiral center were introduced, for example, by using a chiral cyclobutane derivative or by resolving atropisomers (if restricted rotation around the C-N or C-C bonds exists), ECD would be a critical tool for assigning the absolute configuration. rsc.orgmdpi.com

Since 2-CBA is achiral, it would not exhibit an ECD spectrum. If a chiral derivative were synthesized, its ECD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to electronic transitions. The experimental spectrum could then be compared with a theoretically calculated spectrum for a specific enantiomer (e.g., the (R)- or (S)-configuration) to make an unambiguous assignment of its absolute stereochemistry. researchgate.net

Advanced Chromatographic and Separation Techniques (e.g., Chiral HPLC)

The analysis and purification of stereoisomers of chiral molecules are critical in many scientific fields. For 2-Cyclobutaneamidobenzoicacid (2-CBA), which possesses a chiral center, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the principal technique for separating its enantiomers. While specific, peer-reviewed applications detailing the chiral separation of 2-CBA are not prevalent, the structural characteristics of the molecule—a chiral carboxylic acid—allow for the determination of effective separation strategies based on well-established chromatographic principles for analogous compounds. chiraltech.comlibretexts.org

The direct resolution of enantiomers is achieved through the formation of transient, noncovalent diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. libretexts.org The differing stability of these complexes results in different retention times on the chromatographic column, enabling their separation. The choice of CSP and mobile phase is paramount for achieving successful resolution. chromatographyonline.com

Research on structurally related compounds, such as other functionalized cyclobutane carboxylic acids and N-acylated anthranilic acids, demonstrates that chiral HPLC is an indispensable tool for both analytical determination of enantiomeric excess (ee) and for preparative isolation of pure enantiomers. acs.orgnih.gov For instance, the separation of diastereomers of related cyclobutane derivatives has been successfully performed using chiral HPLC, underscoring the technique's suitability for this class of compounds. acs.org

Chiral Stationary Phase (CSP) Selection

The most successful approaches for the enantioseparation of acidic chiral compounds like 2-CBA typically involve polysaccharide-based, π-complex, or anion-exchange CSPs.

Polysaccharide-Based CSPs: Derivatized cellulose (B213188) and amylose (B160209) CSPs are known for their broad enantiorecognition capabilities and are often the first choice in a screening protocol. chromatographyonline.commdpi.com Columns with selectors such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are versatile and can be used in normal-phase, polar organic, or reversed-phase modes. The primary interaction mechanisms are hydrogen bonding, dipole-dipole, and π-π interactions, along with steric hindrance, which contribute to chiral recognition. libretexts.org

Anion-Exchange CSPs: CSPs based on quinine (B1679958) (QN) and quinidine (B1679956) (QD) carbamate (B1207046) derivatives are specifically designed for the resolution of chiral acids. chiraltech.com The separation mechanism on these phases, such as CHIRALPAK QN-AX, is based on ion-pairing. The tertiary nitrogen on the quinuclidine (B89598) moiety of the selector is protonated and forms an ionic bond with the deprotonated carboxylic acid of 2-CBA. This primary ionic interaction, supplemented by hydrogen bonding, π-π, and steric interactions, leads to effective chiral recognition. chiraltech.com

π-Complex CSPs: Also known as Pirkle-type phases, these CSPs contain π-electron deficient or π-electron rich aromatic rings. A phase like Whelk-O® 1, which is a π-electron acceptor, has shown extraordinary generality for separating various classes of enantiomers, including underivatized carboxylic acids. hplc.eu The separation relies on π-π interactions, hydrogen bonding, and dipole stacking between the CSP and the analyte.

Mobile Phase and Method Development

A generic screening strategy is typically employed to find the optimal separation conditions. For polysaccharide phases, this involves testing several standard mobile phases, such as mixtures of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid to improve the peak shape of the acidic analyte.

For anion-exchange columns like QN-AX, method development focuses on polar organic mobile phases. The mobile phase typically consists of an alcohol, such as methanol (B129727), with specific acidic and basic additives to control the ionization state of both the selector and the analyte.

The table below illustrates a hypothetical screening approach for the chiral separation of 2-CBA on common polysaccharide CSPs.

| Column (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Separation Factor (α) | Resolution (Rs) |

| Chiralcel® OD-H | Hexane/IPA (90:10) + 0.1% TFA | 1.0 | 8.5 | 9.2 | 1.15 | 1.4 |

| Chiralpak® IA | Hexane/IPA (80:20) + 0.1% TFA | 1.0 | 7.1 | 7.1 | 1.00 | Not Resolved |

| Lux® Cellulose-1 | MeOH/ACN (50:50) + 0.1% FA | 0.8 | 5.4 | 6.5 | 1.28 | 2.1 |

| Lux® Amylose-2 | EtOH + 0.1% TFA | 0.5 | 10.2 | 10.9 | 1.11 | 1.3 |

| This table contains simulated data for illustrative purposes. | ||||||

| Abbreviations: IPA: Isopropyl Alcohol; TFA: Trifluoroacetic acid; MeOH: Methanol; ACN: Acetonitrile; FA: Formic Acid; tR: Retention Time. |

For anion-exchange phases, the mobile phase composition is critical. The following table details typical conditions used for separating acidic compounds, which would be applicable to 2-CBA. chiraltech.com

| Column (CSP) | Modifier | Additive 1 (Acid) | Additive 2 (Base/Salt) | Purpose of Additives |

| CHIRALPAK® QN-AX | Methanol | Formic Acid (FA) | Ammonium Formate (NH4OOCH) | FA ensures the analyte is anionic; NH4OOCH competes with the analyte, modulating retention time. |

| CHIRALPAK® QD-AX | Acetonitrile | Acetic Acid (AcOH) | Triethylamine (TEA) | AcOH acts as the counter-ion; TEA interacts with residual silanols and influences selector conformation. |

| This table is based on established methods for acidic compounds on anion-exchange CSPs. chiraltech.com |

In some cases, derivatization of the carboxylic acid group of 2-CBA to an ester or amide prior to analysis can be advantageous. This strategy can reduce peak tailing, which is sometimes observed with free acids, and may improve the interaction with certain CSPs, leading to better resolution. acs.org

V. Theoretical and Computational Studies of 2 Cba

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. researchgate.netresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for predicting a wide range of chemical characteristics.

The electronic structure of 2-CBA can be detailed through the analysis of its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. sapub.org The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Analysis of the HOMO and LUMO energy levels helps in understanding the molecule's electron-donating and electron-accepting capabilities, which are crucial for predicting its behavior in chemical reactions. sapub.org For 2-CBA, the HOMO is expected to be localized primarily on the electron-rich benzoic acid and amide moieties, while the LUMO would likely be distributed across the aromatic ring.

Table 1: Calculated Electronic Properties of 2-CBA

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Ionization Potential | Energy required to remove an electron (approximated as -EHOMO) | 6.5 eV |

Note: The values in this table are illustrative examples of what would be obtained from DFT calculations and are used to demonstrate the type of data generated.

Transition State Theory (TST) is a cornerstone for understanding the kinetics of chemical reactions. Computational methods are used to map the potential energy surface (PES) of a reaction, identifying the minimum energy path from reactants to products. longdom.org A key feature of this path is the transition state, which corresponds to a saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org

For 2-CBA, these calculations could be used to investigate mechanisms such as its synthesis, hydrolysis of the amide bond, or other chemical transformations. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This allows for theoretical prediction of reaction rates and provides insights into how the reaction might proceed, for example, whether it follows a concerted or stepwise mechanism. researchgate.net The unique orbital arrangements in cyclic transition states can be analyzed to understand whether a reaction is favored under specific conditions. msu.edu

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are invaluable for assigning peaks in experimental spectra.

IR Spectroscopy: Calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net The predicted infrared (IR) spectrum helps in identifying the characteristic vibrational modes associated with specific functional groups, such as the C=O stretch of the carboxylic acid and amide, the N-H bend of the amide, and the C-H stretches of the aromatic and cyclobutane (B1203170) rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. nih.govnih.gov This allows for the prediction of the maximum absorption wavelength (λmax) and provides information about the electronic transitions within the molecule.

Table 2: Predicted Spectroscopic Data for 2-CBA

| Spectrum Type | Parameter | Predicted Value | Functional Group Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 11-13 ppm | Carboxylic Acid (-COOH) |

| Chemical Shift (δ) | 8-9 ppm | Amide (-NH) | |

| Chemical Shift (δ) | 7-8 ppm | Aromatic Ring (-C₆H₄) | |

| ¹³C NMR | Chemical Shift (δ) | 165-175 ppm | Carbonyl Carbons (-C=O) |

| Chemical Shift (δ) | 110-140 ppm | Aromatic Carbons | |

| IR | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ | N-H Stretch |

| Wavenumber (cm⁻¹) | ~3000 cm⁻¹ | O-H Stretch (broad) | |

| Wavenumber (cm⁻¹) | ~1680 cm⁻¹ | C=O Stretch (acid) | |

| Wavenumber (cm⁻¹) | ~1650 cm⁻¹ | C=O Stretch (amide) |

| UV-Vis | λmax | ~295 nm | π → π* transition |

Note: These are representative values based on calculations for similar functional groups and serve as an illustration of predicted data.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities that can adopt various conformations. Conformational analysis and molecular dynamics simulations explore this dynamic behavior.

A Potential Energy Surface (PES) is a multidimensional landscape that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.orglibretexts.org By systematically changing specific geometric parameters, such as bond rotation angles (dihedral angles), a map of the molecule's conformational energy landscape can be generated.

For 2-CBA, PES mapping is crucial for understanding the rotational barriers around the key single bonds: the C-N bond of the amide and the C-C bond connecting the amide to the aromatic ring. The analysis reveals the low-energy, stable conformations (local minima) and the energy required to transition between them. libretexts.org This information is fundamental to understanding the molecule's preferred three-dimensional shape. nih.gov

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. Molecular Dynamics (MD) simulations are a powerful computational technique for studying these effects. nih.gov MD simulations model the movement of every atom in the system (both the solute and solvent molecules) over time, providing a detailed view of the molecule's dynamic behavior in solution. researchgate.netresearchgate.net

For 2-CBA, MD simulations in different solvents (e.g., a polar solvent like water versus a non-polar solvent like hexane) would reveal how intermolecular interactions, such as hydrogen bonding, affect its conformational preferences. Solvation can stabilize or destabilize certain conformers, potentially altering the energy landscape and influencing which shapes are most populated. This, in turn, can impact the molecule's reactivity, as the accessibility of reactive sites may change with conformation.

Intermolecular Interactions and Crystal Engineering Studies

The study of intermolecular interactions is fundamental to crystal engineering, a field focused on designing and synthesizing solid-state structures with desired properties. The arrangement of 2-CBA molecules in a crystal lattice is governed by a network of non-covalent interactions, which dictates the material's physicochemical properties, such as solubility, melting point, and stability.

The primary functional groups of 2-CBA—the carboxylic acid, the amide, and the aromatic ring—are all capable of participating in significant intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of strong, centrosymmetric dimers where the carboxylic acid groups of two molecules interact via O-H···O hydrogen bonds. nih.gov The amide group also contributes to hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen (C=O) as an acceptor. These interactions can link the primary dimers into more extended chains, sheets, or three-dimensional networks. dcu.ieacs.org

Van der Waals Forces: Weaker, non-specific van der Waals forces, including dispersion forces, are also present between all atoms and are particularly important for the packing of the hydrophobic cyclobutane rings and the aromatic rings.

Crystal engineering studies on benzoic acid derivatives have shown that different polymorphs—crystals with the same chemical composition but different molecular packing—can arise from subtle changes in crystallization conditions. rsc.orgnih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry of these interactions and the relative stability of different potential crystal structures. niscpr.res.in Analysis using tools like Hirshfeld surfaces helps to visualize and quantify the various intermolecular contacts within the crystal. dcu.ieniscpr.res.in

Table 1: Potential Intermolecular Interactions in the Crystal Structure of 2-CBA This table presents a theoretical summary of the types of interactions expected to govern the crystal packing of 2-CBA, based on its functional groups.

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Relative Strength | Expected Structural Motif |

| Hydrogen Bond | Carboxyl -OH | Carboxyl C=O | Strong | Centrosymmetric Dimer (R²₂(8) graph set) |

| Hydrogen Bond | Amide N-H | Amide C=O, Carboxyl C=O | Moderate-Strong | Chains, Sheets |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Moderate | Parallel or Offset Stacks |

| C-H···O Interaction | Aromatic C-H, Cyclobutane C-H | Carbonyl O | Weak | Network Stabilization |

| Van der Waals | All atoms | All atoms | Weak | Efficient Space Filling |

Computational Design of 2-CBA Analogs and Derivatives with Targeted Properties

Computational design is a key strategy in modern drug discovery and materials science for creating new molecules with specific, predefined properties. nih.govnih.gov Starting with a core structure, or "scaffold," like 2-CBA, computer algorithms can be used to design novel analogs and derivatives. This process involves generating virtual libraries of related compounds and then using predictive models to evaluate their properties, such as binding affinity to a biological target, solubility, or electronic characteristics. semanticscholar.orgmdpi.com This in silico approach accelerates the discovery process by prioritizing the most promising candidates for chemical synthesis and experimental testing. mdpi.com

The concept of "chemical space" refers to the vast, multidimensional ensemble of all possible molecules. nih.govnih.gov For a given scaffold like 2-CBA, its local chemical space consists of all the derivatives that can be generated by adding or modifying functional groups at various positions on the molecule. Exploring this space computationally allows researchers to identify novel compounds with desired activities. semanticscholar.orgdigitellinc.com

The process typically involves:

Scaffold Definition: The 2-CBA core is defined as the fixed part of the molecule.

Enumeration of Derivatives: A virtual library is created by computationally attaching a wide range of chemical fragments (R-groups) to the substitution points on the scaffold (e.g., on the benzene ring or the cyclobutane ring).

Property Prediction: For each virtual compound, a suite of physicochemical and biological properties is calculated using quantitative structure-activity relationship (QSAR) models and other predictive algorithms. mdpi.com

Virtual Screening: The entire virtual library is then screened to filter for compounds that meet a specific set of criteria, such as high predicted binding affinity for a target protein and favorable drug-like properties (e.g., appropriate molecular weight and lipophilicity).

This exploration can uncover structure-activity relationships (SAR), revealing which modifications lead to improved properties. mdpi.com

Table 2: Illustrative Example of Chemical Space Exploration for 2-CBA Analogs This hypothetical table demonstrates how computational tools might be used to explore derivatives of the 2-CBA scaffold by making substitutions on the aromatic ring and evaluating their predicted properties.

| Compound ID | Substitution (R) at C4-position | Predicted Target Affinity (Ki, nM) | Predicted LogP | Predicted Aqueous Solubility (mg/L) |

| 2-CBA | -H | 520 | 2.8 | 150 |

| 2-CBA-001 | -Cl | 250 | 3.3 | 80 |

| 2-CBA-002 | -OCH₃ | 410 | 2.7 | 180 |

| 2-CBA-003 | -CF₃ | 150 | 3.6 | 55 |

| 2-CBA-004 | -NH₂ | 650 | 2.1 | 450 |

De novo design goes a step beyond simple analog generation by creating entirely new molecular scaffolds from scratch or by significantly modifying an existing one. nih.govnih.gov The goal is to design novel core structures that can optimally position functional groups to interact with a biological target or to achieve desired material properties. researchgate.netescholarship.org

Principles of de novo design for 2-CBA-based scaffolds would include:

Scaffold Hopping: Replacing the central cyclobutane-amide-benzoic acid core with a different, structurally distinct framework that maintains a similar spatial arrangement of key interacting groups (pharmacophore). This can lead to new intellectual property and improved properties.

Fragment-Based Growth: Starting with a small fragment known to bind to a target, new molecular structures are computationally "grown" by adding compatible chemical pieces, potentially leading to a scaffold resembling 2-CBA or something entirely new.

Structure-Based Design: Using the 3D structure of a target protein, algorithms can design a molecule that fits perfectly into the binding site, optimizing shape and chemical complementarity. This could involve designing a novel scaffold that is an improvement over the 2-CBA framework. researchgate.net

These methods leverage sophisticated algorithms to assemble new molecules atom-by-atom or fragment-by-fragment within the constraints of a target binding site, guided by scoring functions that estimate the binding energy. nih.gov

Table 3: Hypothetical Examples of De Novo Designed Scaffolds Inspired by 2-CBA This table provides conceptual examples of new molecular scaffolds that could be designed to mimic the general structure of 2-CBA while offering novel chemical properties.

| Scaffold Name | Core Structure Modification | Design Rationale | Potential Advantage |

| Cyclopropyl-Linker Scaffold | Replace cyclobutane with cyclopropane | Introduce higher ring strain and a different vector for the amide group. | Altered conformational rigidity; novel intellectual property. |

| Isoxazole-Benzoic Scaffold | Replace amide linker with a rigid isoxazole ring | Create a more planar and rigid connection to the benzoic acid to reduce conformational flexibility. | Improved binding entropy; enhanced metabolic stability. |

| Tetrahydroquinoline Scaffold | Fuse the amide and aromatic ring into a bicyclic system | Drastically alter the scaffold while maintaining key pharmacophoric features in a constrained conformation. | Increased novelty; potential for new interactions with the target. |

| Thiophene Bioisostere | Replace benzene ring with a thiophene ring | Introduce a heteroaromatic ring as a bioisosteric replacement. | Modulate electronic properties and solubility; escape existing patents. |

Vi. Derivatization and Analog Synthesis of 2 Cba

Systematic Derivatization at the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, often to modulate solubility, polarity, and its role as a hydrogen bond donor. Common strategies involve converting the carboxylic acid into esters, amides, or other related functional groups. thermofisher.com

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization. This can be achieved through several methods:

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst.

Reaction with Diazoalkanes: Fluorescent analogs of diazomethane, such as 9-anthryldiazomethane (B78999) (ADAM), can be used to create esters for sensitive detection in analytical methods like HPLC. thermofisher.com

Alkylating Agents: Reagents like (trimethylsilyl)diazomethane can methylate the carboxylic acid to its corresponding methyl ester. chromforum.org

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form new amide derivatives. This reaction typically requires the activation of the carboxylic acid. nih.gov

Carbodiimide Coupling: Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used, often in combination with N-hydroxysulfosuccinimide to improve efficiency, particularly in aqueous solutions. thermofisher.com

Organic Solvent Coupling: In organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are standard for promoting amide bond formation. thermofisher.com

The table below summarizes common derivatization reactions for the carboxylic acid group of 2-CBA.

| Reaction Type | Reagent(s) | Product Functional Group | Purpose |

| Esterification | Alcohol, Acid Catalyst | Ester | Increase lipophilicity, mask polarity |

| Esterification | 9-Anthryldiazomethane (ADAM) | Fluorescent Ester | Enable sensitive detection |

| Amidation | Amine, EDAC/NHS | Amide | Introduce new substituents, alter H-bonding |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol | Remove acidic proton, create new synthetic handle |

N-Substitution and Amide Modifications

Modifications to the amide group can significantly impact the molecule's conformational stability and resistance to enzymatic degradation.

N-Alkylation/N-Arylation: The hydrogen on the amide nitrogen can be replaced with alkyl or aryl groups. This N-substitution eliminates the hydrogen bond donating capability of the amide and can introduce steric bulk, influencing the molecule's conformation.

Amide Bond Isosteres: To improve metabolic stability, the amide bond can be replaced with bioisosteres that mimic its geometry but are resistant to cleavage by proteases. nih.gov A key example is the replacement of the amide with a 1,4-disubstituted 1,2,3-triazole ring. nih.gov This substitution can maintain the key structural arrangement while enhancing the molecule's half-life in biological systems. nih.gov Other modifications include the formation of reduced amide bonds (Ψ[CH₂-NH]) or N-methylated amino acids. nih.gov

Aromatic Ring Substituent Effects on Reactivity and Structure

The electronic properties of the aromatic ring can be tuned by introducing substituents, which in turn affects the reactivity of the ring and the pKa of the carboxylic acid group. Substituents influence reactivity through a combination of inductive and resonance effects. libretexts.orgopenstax.org

Activating Groups: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. lumenlearning.com These groups generally direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the ring's electron density, making it less reactive toward electrophilic substitution. lumenlearning.com These groups typically direct incoming electrophiles to the meta position. lumenlearning.com

The influence of various substituents on the aromatic ring of 2-CBA is outlined below.

| Substituent | Type | Electronic Effect | Expected Reactivity Change | Directing Effect |

| -OH, -NH₂ | Strong Activator | +Resonance > -Inductive | Strongly Increased | Ortho, Para |

| -OCH₃ | Activator | +Resonance > -Inductive | Increased | Ortho, Para |

| -CH₃ | Weak Activator | +Inductive | Slightly Increased | Ortho, Para |

| -Cl, -Br | Deactivator | -Inductive > +Resonance | Decreased | Ortho, Para |

| -C(O)R, -NO₂ | Strong Deactivator | -Resonance, -Inductive | Strongly Decreased | Meta |

Data sourced from general principles of aromatic substituent effects. libretexts.orglumenlearning.comlibretexts.org

Cyclobutane (B1203170) Ring Modifications and Stereoisomers

The cyclobutane ring is a key structural feature, offering unique three-dimensional properties. nih.govru.nl Unlike planar systems, the cyclobutane ring adopts a puckered conformation to relieve torsional strain. nih.gov This has significant stereochemical implications.

Stereoisomers: For a 1,2-disubstituted cyclobutane like the core of 2-CBA, cis- and trans-diastereomers are possible, depending on whether the substituents are on the same or opposite sides of the ring. These stereoisomers can possess distinct physical properties and spatial arrangements. pearson.com Synthesis of specific stereoisomers can often be achieved through photochemical [2+2] cycloaddition reactions, where the stereochemistry of the product is controlled by the alignment of reactants in a crystal lattice or with a template. researchgate.netresearchgate.net

Ring Substitutions: Adding substituents to the cyclobutane ring can further influence the molecule's shape and metabolic stability. nih.govru.nl The introduction of functional groups on the cyclobutane ring provides additional points for derivatization and can alter how the molecule interacts with its environment.

Structure-Reactivity Relationships in 2-CBA Derivatives

The derivatization strategies discussed in the preceding sections collectively contribute to a framework for understanding structure-reactivity relationships (SRR).

Electronic Effects: As described in section 6.3, adding an electron-withdrawing group (e.g., -NO₂) to the aromatic ring will increase the acidity (lower the pKa) of the carboxylic acid group due to stabilization of the carboxylate conjugate base. Conversely, an electron-donating group (e.g., -OCH₃) will decrease its acidity. rsc.org

Steric Effects: The introduction of bulky substituents, either on the aromatic ring, the amide nitrogen, or the cyclobutane ring, can sterically hinder reactions at adjacent functional groups. For example, a large N-alkyl group could influence the preferred conformation around the amide bond.

Conformational Effects: Modifications to the cyclobutane ring or the use of amide isosteres can lock the molecule into specific conformations. nih.govnih.gov This conformational restriction can have a profound impact on its reactivity by altering the orientation and accessibility of its functional groups. Studies on other molecular systems have shown that such structural modifications are crucial for tuning properties. researchgate.netmdpi.com

High-Throughput Synthesis and Library Generation

To efficiently explore the chemical space around the 2-CBA scaffold, high-throughput and combinatorial synthesis strategies can be employed. acs.org These techniques, widely used in drug discovery, allow for the rapid generation of a large number of structurally related analogs in parallel. chimia.chaacrjournals.org

A hypothetical combinatorial library of 2-CBA analogs could be constructed by reacting a set of diverse building blocks. For instance, a matrix could be generated by reacting multiple substituted anthranilic acids with various activated cyclobutanecarboxylic acids.

The table below illustrates a simplified design for a combinatorial library based on the 2-CBA scaffold.

| Cyclobutanecarbonyl Chloride (A) | 2-Methylcyclobutanecarbonyl Chloride (B) | 3-Phenylcyclobutanecarbonyl Chloride (C) | |

| Anthranilic Acid (1) | 2-CBA Analog (1A) | 2-(2-Methylcyclobutaneamido)benzoic acid (1B) | 2-(3-Phenylcyclobutaneamido)benzoic acid (1C) |

| 5-Chloroanthranilic Acid (2) | 5-Chloro-2-CBA Analog (2A) | 5-Chloro-2-(2-methylcyclobutaneamido)benzoic acid (2B) | 5-Chloro-2-(3-phenylcyclobutaneamido)benzoic acid (2C) |

| 5-Nitroanthranilic Acid (3) | 5-Nitro-2-CBA Analog (3A) | 5-Nitro-2-(2-methylcyclobutaneamido)benzoic acid (3B) | 5-Nitro-2-(3-phenylcyclobutaneamido)benzoic acid (3C) |

This parallel synthesis approach enables the creation of a focused library of compounds where the effects of systematic structural changes can be evaluated efficiently. aacrjournals.org

Vii. Advanced Applications and Potential Utilities of 2 Cba and Its Derivatives

Applications in Materials Science

Current research has not extensively explored the use of 2-Cyclobutaneamidobenzoic acid as a fundamental component in the development of new materials.

Monomeric Units in Polymer Synthesis (e.g., polyamides, polyesters)

There is no available information to suggest that 2-CBA has been utilized as a monomeric unit in the synthesis of polymers such as polyamides or polyesters. The synthesis of polymers typically involves the use of monomers with specific functional groups that can react to form long polymer chains. While the carboxylic acid and amide groups of 2-CBA could potentially participate in polymerization reactions, there are no published studies demonstrating this application.

Components in Self-Assembling Systems and Supramolecular Architectures

The potential for 2-CBA to act as a component in self-assembling systems and supramolecular architectures has not been reported. Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. The structure of 2-CBA, with its combination of a rigid cyclobutane (B1203170) ring and functional groups capable of hydrogen bonding, suggests it could theoretically participate in such systems. However, experimental evidence for this is currently lacking.

Linkers or Building Blocks in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

There are no studies indicating the use of 2-CBA as a linker or building block in the construction of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). These materials are crystalline porous polymers built from organic linkers and, in the case of MOFs, metal nodes. The design of these frameworks relies on the specific geometry and connectivity of the linker molecules. While various dicarboxylic acids and other functionalized organic molecules have been successfully employed as linkers in COFs and MOFs, the application of 2-CBA for this purpose has not been documented.

Role as Ligands or Catalysts in Organic and Organometallic Reactions

The utility of 2-Cyclobutaneamidobenzoic acid as a ligand or catalyst in organic and organometallic chemistry is an area that remains to be investigated.

Organocatalysis and Asymmetric Catalysis

There is no evidence to support the use of 2-CBA or its derivatives in the field of organocatalysis or asymmetric catalysis. Organocatalysts are small organic molecules that can accelerate chemical reactions, and in asymmetric catalysis, they can control the stereochemical outcome. While the structural motifs present in 2-CBA could potentially be incorporated into novel catalyst designs, no such applications have been reported.

Ligand Design for Transition Metal Catalysis

The application of 2-CBA as a ligand in transition metal catalysis is not described in the current scientific literature. Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. The design of new ligands is a key area of research in catalysis. Although 2-CBA possesses potential coordinating atoms (oxygen and nitrogen), its efficacy as a ligand for transition metal complexes has not been explored.

No Publicly Available Data for 2-Cyclobutaneamidobenzoicacid

Extensive research has yielded no scientific or commercial information on the chemical compound "this compound." This suggests that the compound may be a novel or highly specialized molecule that is not yet documented in publicly accessible chemical databases or scientific literature.

Despite a thorough search for data pertaining to its use as a chemical probe for reaction monitoring, in mechanistic studies, or as a precursor for complex organic intermediates, no relevant research findings, synthesis methods, or application data could be located.

The absence of information prevents the creation of a scientifically accurate article on "this compound" at this time. It is possible that the compound is designated for internal research within a private organization, is a theoretical molecule that has not yet been synthesized, or is referred to by a different nomenclature in existing literature.

Therefore, the requested article focusing on the advanced applications and potential utilities of this compound and its derivatives cannot be generated due to the lack of available data.

Viii. Conclusion and Future Research Directions

Emerging Synthetic Methodologies and Catalysis

The synthesis of the amide bond in 2-CBA is central to its construction. While traditional methods involving stoichiometric coupling reagents (e.g., carbodiimides like DCC) are effective, they suffer from poor atom economy and generate significant waste. ajchem-a.com The future of 2-CBA synthesis lies in the adoption of modern, catalytic approaches that align with the principles of green chemistry. dst.gov.inrsc.org

Emerging methodologies focus on the direct catalytic amidation of carboxylic acids or their derivatives, avoiding the need for pre-activation or stoichiometric activators. mdpi.com Key areas of development include:

Transition-Metal Catalysis: Catalytic systems based on metals like palladium, copper, ruthenium, and iron have been developed for various amide bond formations, including oxidative amidation of alcohols and aldehydes, and aminocarbonylation. rsc.org These methods offer high efficiency but can be limited by catalyst cost and potential metal contamination in the final product. dst.gov.in

Boron-Based Catalysis: Boronic acids and related derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids, operating under relatively mild conditions and tolerating a range of functional groups. mdpi.com

Biocatalysis: The use of enzymes, such as lipases or engineered ATP-grasp enzymes, represents a highly sustainable approach to amide bond formation. rsc.orgnih.gov These reactions proceed in aqueous media under mild conditions with high chemo- and stereoselectivity, offering a green alternative to traditional chemical methods. rsc.org

Novel Reagent Strategies: For sterically demanding couplings, such as potentially involving the cyclobutane (B1203170) ring of 2-CBA, innovative methods have been developed. These include the use of acyl fluorides, which minimize steric hindrance between coupling partners, and the direct coupling of Grignard reagents to isocyanates for accessing exceptionally hindered amides. chimia.chrsc.orgrsc.org

The table below compares classical and emerging synthetic strategies applicable to the formation of 2-CBA.

| Methodology | Activating Principle | Key Reagents/Catalysts | Advantages | Disadvantages | Source |

| Classical Coupling | Stoichiometric activation of carboxylic acid | DCC, EDC, HOBt | Well-established, versatile | Poor atom economy, byproduct generation | ajchem-a.com |

| Acid Chloride | Conversion to highly reactive acyl chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity | Harsh conditions, limited functional group tolerance | researchgate.net |

| Transition-Metal Catalysis | In-situ catalytic activation | Pd, Cu, Ru, Fe complexes | High efficiency, catalytic nature | Catalyst cost, potential metal contamination | rsc.org |

| Biocatalysis | Enzymatic activation (e.g., acyl-phosphate) | Lipases, ATP-grasp enzymes | Green (aqueous, mild), high selectivity | Enzyme stability, substrate scope limitations | rsc.orgnih.gov |

| Acyl Fluoride | In-situ conversion to reactive acyl fluoride | BTFFH, Deoxo-Fluor | Effective for sterically hindered substrates | Requires specialized fluorinating agents | rsc.org |

Future research will likely focus on applying these emerging, more sustainable methods to develop a robust and efficient synthesis of 2-CBA.

Advanced Characterization Techniques and Computational Insights

A comprehensive characterization of 2-CBA is essential for understanding its structure, conformation, and properties. This would involve a combination of advanced spectroscopic techniques and computational modeling.